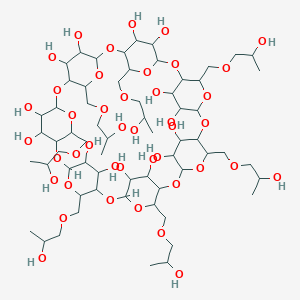
1-Methyl-1H-imidazol-4-carboxamid
Übersicht
Beschreibung
1-Methyl-1H-imidazole-4-carboxamide (MICA) is an organic compound that is widely used in scientific research, particularly in the fields of biochemistry and physiology. MICA is an important tool in the study of the structure and function of proteins, enzymes, and other biomolecules. In addition, MICA is used in laboratory experiments to study the effects of various drugs and chemicals on biological systems.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung PARP-1-Inhibitoren
„1-Methyl-1H-imidazol-4-carboxamid“-Derivate wurden hinsichtlich ihres Potenzials als Poly-ADP-Ribose-Polymerase (PARP)-1-Inhibitoren untersucht. Diese Verbindungen sind für die Entwicklung von Krebstherapien von Bedeutung, insbesondere für die Steigerung der Wirksamkeit von Chemotherapie und Strahlentherapie durch gezielte Beeinflussung der DNA-Reparaturwege von Krebszellen .
Antitumor-Aktivität
Strukturell verwandte Verbindungen zu „this compound“ wurden synthetisiert und auf ihr Antitumor-Potenzial gegen verschiedene Krebszelllinien, wie z. B. MCF-7 (Brustkrebs) und CaCo-2 (Dickdarmkrebs) Zellen, untersucht. Dies deutet darauf hin, dass Modifikationen der „this compound“-Struktur neue Antitumor-Wirkstoffe hervorbringen könnten .
Synthese von Funktionsmolekülen
Imidazol-Derivate, darunter solche, die mit „this compound“ verwandt sind, sind Schlüsselkomponenten bei der Synthese von Funktionsmolekülen, die in verschiedenen alltäglichen Anwendungen eingesetzt werden, von Pharmazeutika bis zur Materialwissenschaft .
Chemische Forschung Heterocyclische Chemie
Der Imidazolring ist ein entscheidendes Merkmal in der heterocyclischen Chemie, und „this compound“ kann als Baustein für die Herstellung verschiedener heterocyclischer Verbindungen mit vielfältigen Anwendungen dienen .
Materialwissenschaft Organische Synthese
Imidazolverbindungen werden in der organischen Synthese verwendet, um Materialien mit spezifischen Eigenschaften zu erzeugen, wie z. B. leitfähige Polymere oder fortschrittliche Verbundwerkstoffe .
Biochemische Forschung Enzyminhibition
Aufgrund der strukturellen Ähnlichkeit zu natürlich vorkommenden Biomolekülen können Imidazol-Derivate als Enzyminhibitoren wirken, verschiedene biochemische Pfade beeinflussen und als Werkzeuge für die Untersuchung von Enzymfunktionen dienen .
Zukünftige Richtungen
The future directions in the field of imidazole derivatives involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to their diverse range of applications . The versatility and utility of imidazole derivatives make them both highly topical and necessary for future research .
Wirkmechanismus
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking, due to the presence of nitrogen atoms and the aromatic ring in their structure .
Biochemical Pathways
Imidazole moieties are key components in several biochemical pathways, including the biosynthesis of histidine and purines .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Eigenschaften
IUPAC Name |
1-methylimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-2-4(5(6)9)7-3-8/h2-3H,1H3,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDCMXSTPBEJMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561345 | |
| Record name | 1-Methyl-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129993-47-1 | |
| Record name | 1-Methyl-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of compounds containing the 1-methyl-1H-imidazole-4-carboxamide moiety influence their activity as mGlu2 positive allosteric modulators?
A: While the provided research articles don't delve into specific structure-activity relationship (SAR) studies focusing solely on the 1-methyl-1H-imidazole-4-carboxamide moiety, it's important to recognize that this structural feature is part of a larger molecule, THIIC (N-(4-((2-(trifluoromethyl)-3-hydroxy-4-(isobutyryl)phenoxy)methyl)benzyl)-1-methyl-1H-imidazole-4-carboxamide). [] This larger molecule acts as a potent and selective positive allosteric modulator of mGlu2 receptors. [] This suggests that the 1-methyl-1H-imidazole-4-carboxamide moiety, within the context of the entire THIIC molecule, contributes to the binding affinity and selectivity for mGlu2 receptors. Further research focusing on systematic modifications around this moiety would be needed to ascertain its precise role in mGlu2 modulation.
Q2: What are the potential therapeutic benefits of targeting mGlu2 receptors with compounds like THIIC, which contains the 1-methyl-1H-imidazole-4-carboxamide moiety?
A: Research suggests that positive allosteric modulation of mGlu2 receptors, achieved by compounds like THIIC which contains the 1-methyl-1H-imidazole-4-carboxamide moiety, holds promise for treating psychiatric disorders. Preclinical studies demonstrate that THIIC displays anxiolytic-like effects in various animal models, including stress-induced hyperthermia and marble-burying tests. [] Additionally, it exhibits antidepressant-like properties in models such as the forced-swim test and the dominant-submissive test. [] Notably, these effects are absent in mGlu2 receptor knockout mice, confirming the target specificity of THIIC. [] Therefore, compounds featuring the 1-methyl-1H-imidazole-4-carboxamide moiety, when incorporated into structures like THIIC, hold potential for developing novel therapeutic interventions for anxiety and depression.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin](/img/structure/B140785.png)

![Trimethyl[4-(phenylethynyl)phenyl]silane](/img/structure/B140796.png)


